2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1396846-39-1
VCID: VC4514657
InChI: InChI=1S/C17H16ClN3OS2/c1-21(17-20-16-13(18)7-4-8-14(16)24-17)10-15(22)19-11-5-3-6-12(9-11)23-2/h3-9H,10H2,1-2H3,(H,19,22)
SMILES: CN(CC(=O)NC1=CC(=CC=C1)SC)C2=NC3=C(S2)C=CC=C3Cl
Molecular Formula: C17H16ClN3OS2
Molecular Weight: 377.91

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide

CAS No.: 1396846-39-1

Cat. No.: VC4514657

Molecular Formula: C17H16ClN3OS2

Molecular Weight: 377.91

* For research use only. Not for human or veterinary use.

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide - 1396846-39-1

Specification

CAS No. 1396846-39-1
Molecular Formula C17H16ClN3OS2
Molecular Weight 377.91
IUPAC Name 2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(3-methylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C17H16ClN3OS2/c1-21(17-20-16-13(18)7-4-8-14(16)24-17)10-15(22)19-11-5-3-6-12(9-11)23-2/h3-9H,10H2,1-2H3,(H,19,22)
Standard InChI Key VKTBNNKMJGCIEY-UHFFFAOYSA-N
SMILES CN(CC(=O)NC1=CC(=CC=C1)SC)C2=NC3=C(S2)C=CC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A 4-chlorobenzo[d]thiazol-2-yl group, characterized by a benzene ring fused to a thiazole heterocycle with a chlorine substituent at position 4.

  • A methylamino linker (-N(CH₃)-) connecting the thiazole core to an acetamide group.

  • A 3-(methylthio)phenyl moiety attached to the acetamide’s nitrogen atom, introducing a sulfur-containing aromatic system.

This architecture is critical for intermolecular interactions, particularly hydrogen bonding and hydrophobic effects, which may influence bioavailability and target binding.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₁₇H₁₆ClN₃OS₂
Molecular Weight377.91 g/mol
IUPAC Name2-[(4-Chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(3-methylsulfanylphenyl)acetamide
SMILESCN(CC(=O)NC1=CC(=CC=C1)SC)C2=NC3=C(S2)C=CC=C3Cl
InChI KeyVKTBNNKMJGCIEY-UHFFFAOYSA-N

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the Benzo[d]thiazole Core: Cyclization of 2-amino-4-chlorothiophenol with methyl isocyanate or equivalent reagents under acidic conditions generates the 4-chlorobenzo[d]thiazol-2-amine intermediate .

  • N-Methylation: Reaction with methyl iodide or dimethyl sulfate introduces the methylamino group at position 2 of the thiazole ring.

  • Acetamide Coupling: The methylamino-thiazole intermediate is coupled with 3-(methylthio)phenylacetic acid using carbodiimide-based coupling agents (e.g., EDC, HOBt) to form the final acetamide .

Microwave-assisted synthesis, as demonstrated for analogous thiazole-acetamide derivatives, could enhance reaction efficiency and yield .

Analytical Data

  • IR Spectroscopy: Expected peaks include N-H stretching (≈3300 cm⁻¹), C=O (≈1680 cm⁻¹), and C-S (≈650 cm⁻¹) .

  • NMR:

    • ¹H NMR: Signals for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.5–3.5 ppm), and acetamide NH (δ ≈10 ppm).

    • ¹³C NMR: Resonances for carbonyl (≈170 ppm), thiazole carbons (≈150–160 ppm), and aromatic carbons (≈110–140 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 377.91 (M⁺) with fragments corresponding to the thiazole (C₇H₄ClNS₂⁺, m/z 185) and acetamide (C₁₀H₁₂NOS⁺, m/z 194) moieties.

Biological Activities and Mechanisms

Anticancer Activity

Thiazole derivatives are known to inhibit kinases and DNA topoisomerases. Key mechanisms hypothesized for this compound include:

  • EGFR Inhibition: The acetamide group may competitively bind to the ATP pocket of epidermal growth factor receptor (EGFR), akin to erlotinib .

  • Apoptosis Induction: Chloro-substituted thiazoles activate caspase-3/7 pathways in cancer cell lines (e.g., MCF-7, A549) .

Pharmacokinetic and Toxicity Considerations

ADME Profiles

  • Absorption: High logP (≈3.5 predicted) suggests favorable intestinal absorption but potential first-pass metabolism.

  • Metabolism: Likely substrates for CYP3A4-mediated oxidation of the methylthio group to sulfoxide or sulfone metabolites.

  • Excretion: Renal clearance is anticipated due to moderate molecular weight and polar acetamide functionality.

Toxicity Risks

  • Hepatotoxicity: Chronic exposure to chloro-thiazoles may induce CYP450 enzyme inhibition, leading to liver injury.

  • Genotoxicity: Structural alerts (e.g., aromatic amines) necessitate Ames testing to rule out mutagenic potential.

Applications in Drug Development

Lead Optimization

This compound serves as a scaffold for:

  • Antibacterial Agents: Modifying the methylthio group to sulfone or sulfonamide could enhance potency against drug-resistant strains .

  • Kinase Inhibitors: Introducing solubilizing groups (e.g., piperazine) may improve target selectivity in oncology .

Patent Landscape

While no patents directly claim this compound, related benzothiazole-acetamides are protected in intellectual property for:

  • IDH Inhibitors: WO2013046136A1 discloses thiazole derivatives targeting isocitrate dehydrogenase mutations in cancer .

  • Antiviral Agents: Analogous structures are explored for RNA virus inhibition, including SARS-CoV-2 .

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